Cas no 2137830-04-5 (1-(5-Aminocyclohex-3-en-1-yl)propan-1-one)

1-(5-Aminocyclohex-3-en-1-yl)propan-1-one structure
2137830-04-5 structure
商品名:1-(5-Aminocyclohex-3-en-1-yl)propan-1-one
CAS番号:2137830-04-5
MF:C9H15NO
メガワット:153.221502542496
CID:6350396
PubChem ID:165465041

1-(5-Aminocyclohex-3-en-1-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • EN300-799363
    • 1-(5-aminocyclohex-3-en-1-yl)propan-1-one
    • 2137830-04-5
    • 1-(5-Aminocyclohex-3-en-1-yl)propan-1-one
    • インチ: 1S/C9H15NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3,5,7-8H,2,4,6,10H2,1H3
    • InChIKey: LXFXKZGBEMGARU-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC)C1CC=CC(C1)N

計算された属性

  • せいみつぶんしりょう: 153.115364102g/mol
  • どういたいしつりょう: 153.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 43.1Ų

1-(5-Aminocyclohex-3-en-1-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-799363-1.0g
1-(5-aminocyclohex-3-en-1-yl)propan-1-one
2137830-04-5 95%
1.0g
$986.0 2024-05-21
Enamine
EN300-799363-0.1g
1-(5-aminocyclohex-3-en-1-yl)propan-1-one
2137830-04-5 95%
0.1g
$867.0 2024-05-21
Enamine
EN300-799363-5.0g
1-(5-aminocyclohex-3-en-1-yl)propan-1-one
2137830-04-5 95%
5.0g
$2858.0 2024-05-21
Enamine
EN300-799363-0.25g
1-(5-aminocyclohex-3-en-1-yl)propan-1-one
2137830-04-5 95%
0.25g
$906.0 2024-05-21
Enamine
EN300-799363-10.0g
1-(5-aminocyclohex-3-en-1-yl)propan-1-one
2137830-04-5 95%
10.0g
$4236.0 2024-05-21
Enamine
EN300-799363-0.05g
1-(5-aminocyclohex-3-en-1-yl)propan-1-one
2137830-04-5 95%
0.05g
$827.0 2024-05-21
Enamine
EN300-799363-2.5g
1-(5-aminocyclohex-3-en-1-yl)propan-1-one
2137830-04-5 95%
2.5g
$1931.0 2024-05-21
Enamine
EN300-799363-0.5g
1-(5-aminocyclohex-3-en-1-yl)propan-1-one
2137830-04-5 95%
0.5g
$946.0 2024-05-21

1-(5-Aminocyclohex-3-en-1-yl)propan-1-one 関連文献

1-(5-Aminocyclohex-3-en-1-yl)propan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2137830-04-5 and Product Name: 1-(5-Aminocyclohex-3-en-1-yl)propan-1-one

The compound with the CAS number 2137830-04-5, identified by the product name 1-(5-Aminocyclohex-3-en-1-yl)propan-1-one, represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The molecular structure, characterized by a cyclohexene ring substituted with an amine group and connected to a propanone moiety, suggests a versatile chemical entity capable of engaging in multiple biochemical interactions.

In recent years, the exploration of heterocyclic compounds has seen substantial advancements, particularly in understanding their role in drug design and development. The presence of the 5-Aminocyclohex-3-en moiety in this compound is particularly noteworthy, as it introduces a reactive site that can participate in various chemical modifications and biological interactions. This feature makes it a valuable scaffold for synthesizing derivatives with enhanced pharmacological properties.

The propan-1-one component of the molecule contributes to its reactivity and functionality, enabling it to serve as a precursor in the synthesis of more complex organic molecules. Such structural features are often exploited in medicinal chemistry to develop compounds with specific biological activities. For instance, the amine group can be further functionalized to introduce additional pharmacophores, enhancing binding affinity to target proteins or enzymes.

Recent studies have highlighted the importance of cycloalkene derivatives in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The 1-(5-Aminocyclohex-3-en-1-yl)propan-1-one structure, with its cyclohexene ring and amine substituent, aligns well with this trend. Research has demonstrated that such compounds can exhibit inhibitory effects on various enzymes involved in inflammatory pathways, making them promising candidates for therapeutic applications.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with neurological disorders. The structural motif shared by 1-(5-Aminocyclohex-3-en-1-yl)propan-1-one has been observed to interact with certain neurotransmitter receptors, suggesting its utility in developing treatments for conditions such as depression, anxiety, and cognitive impairments. These interactions are thought to be mediated through the amine group's ability to form hydrogen bonds and other non-covalent interactions with receptor sites.

In addition to its pharmacological potential, the compound's chemical stability makes it an attractive candidate for further synthetic exploration. The cyclohexene ring provides a stable backbone, while the amine and ketone functionalities offer multiple points for chemical modification. This balance between stability and reactivity allows researchers to tailor the molecule's properties for specific applications, whether in drug development or material science.

The synthesis of 1-(5-Aminocyclohex-3-en-1-yl)propan-1-one involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic techniques, such as cross-coupling reactions and transition metal catalysis, have been employed to construct the desired framework efficiently. These methodologies not only enhance yield but also allow for precise control over stereochemistry, which is crucial for biological activity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions of 1-(5-Aminocyclohex-3-en-1-yl)propan-1-one with biological targets. These studies predict favorable binding modes that align with experimental observations, providing insights into how structural modifications can optimize pharmacological efficacy. Such computational approaches are becoming increasingly integral to drug discovery pipelines, complementing traditional experimental methods.

The compound's potential extends beyond traditional pharmaceutical applications into areas such as agrochemicals and specialty chemicals. Its unique structural features make it a viable candidate for developing novel pesticides or biochemical catalysts. By leveraging its reactivity and functional groups, researchers aim to create derivatives that offer improved environmental profiles while maintaining high efficacy.

Regulatory considerations play a critical role in advancing compounds like 1-(5-Aminocyclohex-3-en-1-yl)propan-1-one into clinical development. Ensuring compliance with safety and quality standards is essential before these molecules can be translated into therapeutic products. Collaborative efforts between synthetic chemists, biologists, and regulatory experts are necessary to navigate these challenges effectively.

Future research directions may focus on exploring analogs of 1-(5-Aminocyclohex-3-en-1-yl)propan-1-one that exhibit enhanced bioavailability or reduced toxicity profiles. By systematically modifying key structural elements while maintaining core functionalities, scientists can develop libraries of compounds for high-throughput screening against diverse disease targets. This approach leverages computational tools alongside experimental validation to accelerate discovery processes.

In conclusion,1-(5-Aminocyclohex-3-en-1-yl)propan-1-one represents a promising chemical entity with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in drug design while its synthetic accessibility facilitates rapid exploration through both academic research and industrial development programs.

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